An In-depth Technical Guide to the Synthesis and Characterization of (S)-Carnitine Isobutylester, Chloride Salt
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Carnitine Isobutylester, Chloride Salt
Foreword: The Significance of Carnitine Esters in Modern Research
(S)-Carnitine, a naturally occurring amino acid derivative, is a pivotal molecule in cellular energy metabolism, primarily responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The esterification of carnitine at its hydroxyl group yields a class of compounds known as acylcarnitines, which are not only crucial metabolic intermediates but also valuable tools in drug development and proteomics research.[3] (S)-Carnitine Isobutylester, as a specific short-chain acylcarnitine, serves as a synthetic standard and research compound for studying the kinetics of carnitine acyltransferases and for investigating metabolic pathways.[3][4][5]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of (S)-Carnitine Isobutylester, Chloride Salt. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and reproducible workflow.
Part 1: Synthesis of (S)-Carnitine Isobutylester, Chloride Salt
The synthesis of (S)-Carnitine Isobutylester, Chloride Salt is achieved through the Fischer esterification of (S)-Carnitine hydrochloride with isobutanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Mechanistic Insight
The Fischer esterification is an equilibrium-driven process. The reaction is initiated by the protonation of the carboxylic acid group of (S)-Carnitine by a strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester product. To drive the equilibrium towards the product, it is essential to either use an excess of one reactant (typically the alcohol) or to remove water as it is formed.
Experimental Protocol: A Self-Validating Approach
This protocol is designed to be a self-validating system, where reaction progress is monitored, and the final product's identity and purity are unequivocally confirmed.
Materials and Reagents:
-
(S)-Carnitine hydrochloride
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Isobutanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
TLC plates (silica gel 60 F₂₅₄)
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Mobile phase for TLC: e.g., Chloroform:Methanol:Ammonia (6:3:1)
Step-by-Step Synthesis Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend (S)-Carnitine hydrochloride in an excess of anhydrous isobutanol (e.g., a 1:10 molar ratio).
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Catalyst Addition (Causality): Slowly add the acid catalyst. Thionyl chloride is a highly effective choice as it reacts with any trace water and the alcohol to form HCl in situ, which acts as the catalyst, and SO₂, which escapes as a gas, helping to drive the reaction forward. Alternatively, concentrated HCl can be used. The acid catalyst is crucial for protonating the carbonyl oxygen of the carnitine, thereby activating it for nucleophilic attack by the isobutanol.
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Reflux and Monitoring: Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring. The progress of the esterification should be carefully monitored by thin-layer chromatography (TLC). The disappearance of the starting (S)-Carnitine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up and Isolation:
-
After the reaction is complete (typically 4-6 hours, as determined by TLC), cool the mixture to room temperature.
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Remove the excess isobutanol under reduced pressure using a rotary evaporator.
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The resulting crude product, a viscous oil or semi-solid, is then triturated with anhydrous diethyl ether to precipitate the chloride salt. Diethyl ether is chosen for its ability to dissolve unreacted isobutanol and other non-polar impurities while being a poor solvent for the ionic product.
-
Filter the white solid precipitate, wash with several portions of cold anhydrous diethyl ether, and dry under vacuum.
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Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of (S)-Carnitine Isobutylester, Chloride Salt.
Part 2: Characterization of (S)-Carnitine Isobutylester, Chloride Salt
Rigorous characterization is paramount to confirm the successful synthesis of the target compound and to assess its purity. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized ester. Both ¹H and ¹³C NMR should be performed.
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¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. The spectrum of (S)-Carnitine Isobutylester, Chloride Salt is expected to show characteristic signals for the trimethylammonium protons, the methylene and methine protons of the carnitine backbone, and the protons of the isobutyl group.
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¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the carbons of the carnitine backbone, and the carbons of the isobutyl group.
Protocol for NMR Sample Preparation:
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Accurately weigh 5-10 mg of the dried product.
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Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Transfer the solution to a clean, dry NMR tube.
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Acquire the ¹H and ¹³C NMR spectra.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.[6][7] Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.
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Expected Molecular Ion: The positive ion mode ESI-MS spectrum should exhibit a prominent peak corresponding to the cation [(S)-Carnitine Isobutylester]⁺.
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Fragmentation Pattern: Tandem MS (MS/MS) can be used to analyze the fragmentation of the parent ion, which often involves neutral losses characteristic of carnitine derivatives.[1][7]
Protocol for MS Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
Chromatographic Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of the synthesized (S)-Carnitine Isobutylester, Chloride Salt. A reversed-phase method is commonly used.
-
Principle: The compound is separated from impurities based on its differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-215 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer as the detector is recommended.[8]
A Validated HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., heptafluorobutyric acid) or a buffer (e.g., ammonium formate) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210 nm or MS.
-
Purity Assessment: The purity is calculated from the relative peak area of the main product peak in the chromatogram.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to trimethylammonium, carnitine backbone, and isobutyl protons. |
| Splitting Patterns | Characteristic multiplets for coupled protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Signals for ester carbonyl, carnitine backbone, and isobutyl carbons. |
| Mass Spec (ESI+) | Molecular Ion (m/z) | Peak corresponding to [C₁₁H₂₄NO₃]⁺ (calculated m/z ≈ 218.17). |
| HPLC | Retention Time | A single major peak under the specified conditions. |
| Purity | ≥95% (as determined by peak area). |
Visualization of the Molecular Structure
Caption: Structure of (S)-Carnitine Isobutylester, Chloride Salt.
References
-
Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]
- A process for the preparation of carnitine esters and their use.
-
LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. ResearchGate. [Link]
-
Mass Spectral Library of Acylcarnitines Derived from Human Urine. PubMed. [Link]
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Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Bevital. [Link]
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Acylcarnitine analysis by tandem mass spectrometry. PubMed. [Link]
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INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. European Patent Office. [Link]
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- Process for the preparation of carnitine esters and their use.
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NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]
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(R)-Carnitine Chloride Isobutylester. Pharmaffiliates. [Link]
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Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers. PubMed. [Link]
-
NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]
-
1 H NMR characterization of L-carnitineMA. ResearchGate. [Link]
-
Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. ResearchGate. [Link]
- Process for preparing L-carnitine and chemical intermediates employed therein.
- Process for the preparation of L-carnitine.
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Analysis of L-Carnitine in Supplements and Energy Drinks. GL Sciences Inc. [Link]
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Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736). Human Metabolome Database. [Link]
-
Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. ResearchGate. [Link]
Sources
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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